molecular formula C20H18N6O2 B10971273 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10971273
M. Wt: 374.4 g/mol
InChI Key: LIKWYQQZMPHWAZ-UHFFFAOYSA-N
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Description

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

The synthesis of 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from the preparation of the core pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This can be achieved through the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as those substituted with different alkyl or aryl groups. These compounds share the core structure but differ in their substituents, which can significantly impact their biological activity and specificity . The unique combination of the 5-[(4-Propylphenoxy)methyl]-2-furyl group in this compound provides distinct properties that may enhance its therapeutic potential compared to other derivatives.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H18N6O2/c1-2-3-13-4-6-14(7-5-13)27-11-15-8-9-17(28-15)19-23-20-16-10-22-24-18(16)21-12-26(20)25-19/h4-10,12H,2-3,11H2,1H3,(H,22,24)

InChI Key

LIKWYQQZMPHWAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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